2-Mercapto-6-methylpyridine
Overview
Description
2-Mercapto-6-methylpyridine, also known as 6-Methyl-2-pyridinethiol, is a heterocyclic compound with the molecular formula C6H7NS. It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a mercapto group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Mercapto-6-methylpyridine involves the reaction of 2-bromo-6-methylpyridine with a mercapto compound such as dimethyl sulfate. The reaction typically proceeds under controlled conditions, and the product can be obtained through crystallization or extraction .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The pyridine ring can undergo substitution reactions, where the methyl or mercapto groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Mercapto-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Mercapto-6-methylpyridine involves its interaction with molecular targets through its mercapto and pyridine groups. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
- 2-Mercaptopyridine
- 2-Mercaptobenzimidazole
- 2-Mercaptoimidazole
- 4-Mercaptopyridine
- 2-Mercaptopyrimidine
Comparison: 2-Mercapto-6-methylpyridine is unique due to the presence of both a methyl group and a mercapto group on the pyridine ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group can influence the compound’s reactivity and steric interactions, while the mercapto group provides a site for further chemical modifications.
Properties
IUPAC Name |
6-methyl-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZHADAOWGUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415830 | |
Record name | 2-Mercapto-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-57-5 | |
Record name | 2-Mercapto-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Mercapto-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methylpyridine-2-thiol coordinate to metal centers, and what unique coordination modes have been observed?
A1: 6-Methylpyridine-2-thiol can act as a versatile ligand, coordinating to metal centers through both its sulfur and nitrogen atoms. While it commonly binds through the sulfur atom alone, a unique coordination mode has been observed in hexaruthenium cluster complexes. In these complexes, the ligand bridges four basal ruthenium atoms through the sulfur atom and an edge-bridging ruthenium atom through the nitrogen atom []. This bridging mode highlights the potential for 6-methylpyridine-2-thiol to form diverse and structurally interesting metal complexes.
Q2: Can 6-methylpyridine-2-thiol be used to synthesize materials with interesting photophysical properties?
A2: Yes, incorporating 6-methylpyridine-2-thiol into dinuclear platinum(II) complexes leads to the formation of chromophores exhibiting metal-metal-to-ligand charge transfer (MMLCT) []. These complexes absorb light in the visible region and display high quantum yield photoluminescence with emission extending into the far-red region. This property makes these complexes potentially valuable for applications such as promoting light-driven chemical reactions and studying coherence phenomena in transient metal-metal bond formation.
Q3: Does the coordination geometry of 6-methylpyridine-2-thiol in ruthenium complexes affect their properties?
A3: Research indicates that the coordination of 6-methylpyridine-2-thiol and related ligands to ruthenium(IV) bis(allyl) dimers can result in two geometric isomers: axial and equatorial []. These isomers, present in varying ratios, exhibit distinct 1H NMR spectra. This difference in spectroscopic properties suggests potential variations in reactivity and overall chemical behavior depending on the specific isomer formed.
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